3-Fluorophenoxyacetonitrile

Description

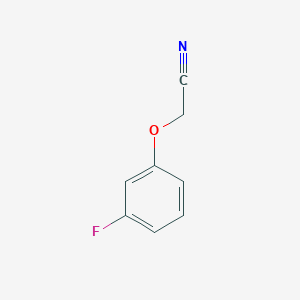

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEUJNOWOPRARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-Fluorophenoxyacetonitrile, a valuable intermediate in medicinal chemistry. The primary synthetic route is the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage. This document provides a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, a summary of quantitative data, and the significance of this compound in the context of drug development. The information is presented to be a practical resource for researchers and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction

This compound is an aromatic ether with a nitrile functional group, making it a versatile building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. As such, fluorinated intermediates like this compound are of great interest to the pharmaceutical industry.

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 3-fluorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a haloacetonitrile.

Reaction Mechanism and Pathway

The synthesis of this compound from 3-fluorophenol proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis. The overall transformation can be broken down into two key steps:

-

Deprotonation of 3-Fluorophenol: A base is used to abstract the acidic proton from the hydroxyl group of 3-fluorophenol, forming the 3-fluorophenoxide ion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide ion and forming the desired ether linkage.

An In-depth Technical Guide to 2-(3-Fluorophenoxy)acetonitrile

This guide provides a comprehensive overview of 2-(3-fluorophenoxy)acetonitrile, including its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a proposed workflow for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The chemical structure of the molecule of interest is characterized by a 3-fluorophenoxy group attached to an acetonitrile moiety.

Chemical Structure:

IUPAC Name: 2-(3-fluorophenoxy)acetonitrile

Synonyms: 3-Fluorophenoxyacetonitrile

Physicochemical Properties

Quantitative data for 2-(3-fluorophenoxy)acetonitrile is not extensively available in public literature. The following table summarizes key computed and experimental properties for this compound and structurally related analogs to provide an estimated profile.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₆FNO | - |

| Molecular Weight | 151.14 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar compounds |

| Boiling Point | Not available | For the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 130-134 °C at 7 Torr[1] |

| Density | Not available | For the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 1.286 g/cm³ (Predicted)[1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| SMILES | FC1=CC=CC(OCC#N)=C1 | - |

| InChI Key | Predicted from structure | - |

Experimental Protocols

A plausible and widely used method for the synthesis of 2-(3-fluorophenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[2][3]

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

3-Fluorophenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (or DMF) to create a stirrable suspension.

-

Addition of Alkylating Agent: While stirring, add chloroacetonitrile (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-110°C may be more appropriate) and maintain for 4-16 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter off the solid potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-(3-fluorophenoxy)acetonitrile.

Potential Biological Activity and Screening Workflow

While the specific biological activity of 2-(3-fluorophenoxy)acetonitrile is not well-documented, related structures containing the phenoxyacetamide or amino-acetonitrile scaffold have shown a range of biological activities, including antitubercular and anthelmintic properties.[5][6] Therefore, it is a candidate for screening in various biological assays.

A logical workflow for the synthesis and subsequent biological evaluation of a novel compound like 2-(3-fluorophenoxy)acetonitrile is depicted below. This workflow starts with the chemical synthesis and culminates in an initial assessment of cytotoxicity, a crucial first step in drug discovery.

Caption: Workflow for Synthesis, Characterization, and Biological Screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-(3-Fluorophenoxy)acetonitrile stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-(3-fluorophenoxy)acetonitrile stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

Spectroscopic Analysis of 3-Fluorophenoxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluorophenoxyacetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 3-fluorophenoxy and acetonitrile functional groups, as well as by analogy to related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 - 7.50 | m | - | Aromatic Protons (H-4, H-5, H-6) |

| ~7.00 - 7.20 | m | - | Aromatic Proton (H-2) |

| ~4.80 | s | - | Methylene Protons (-O-CH₂-CN) |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine and cyano-methoxy groups. The exact splitting patterns will depend on the magnitudes of the various proton-proton and proton-fluorine coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-3 (Carbon bearing Fluorine) |

| ~157 | C-1 (Carbon attached to -OCH₂CN) |

| ~131 | C-5 |

| ~118 | C-6 |

| ~117 | Nitrile Carbon (-CN) |

| ~110 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~105 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~55 | Methylene Carbon (-O-CH₂-CN) |

Note: The carbon spectrum will show characteristic splitting for carbons close to the fluorine atom due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~2250 | Sharp, Medium | C≡N Stretch (Nitrile) |

| ~1600 - 1450 | Strong | Aromatic C=C Bending |

| ~1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1100 - 1000 | Strong | C-F Stretch |

| ~1050 | Strong | Aryl-O Stretch (Symmetric) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~100 | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₂CN]⁺ |

| 95 | Moderate | [M - OCH₂CN]⁺ |

| 75 | Low | [C₆H₄F]⁺ |

Note: The fragmentation pattern in mass spectrometry will be influenced by the stability of the resulting ions. The molecular ion is expected to be prominent.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: Record a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Quantum Chemical Studies of 3-Fluorophenoxyacetonitrile: A Proposed Computational Investigation

Disclaimer: As of the latest literature search, dedicated quantum chemical studies specifically focusing on 3-Fluorophenoxyacetonitrile could not be identified. This technical guide, therefore, outlines a proposed comprehensive computational investigation based on established and widely-used methodologies for analogous fluorinated aromatic compounds and phenoxyacetonitrile derivatives. The presented data are representative examples to illustrate the expected outcomes of such a study and are not experimentally verified values for this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of the phenoxyacetonitrile scaffold, which is found in various biologically active compounds, and the fluorine atom, which can significantly alter a molecule's physicochemical and biological properties. Quantum chemical calculations are indispensable tools for understanding the molecular structure, vibrational spectra, and electronic properties of such molecules, providing insights that can guide further experimental work and drug design efforts. This document details a proposed in-depth quantum chemical study of this compound.

Proposed Experimental and Computational Protocols

A thorough computational analysis of this compound would involve a multi-step process, beginning with the determination of the molecule's stable conformation and followed by a detailed analysis of its vibrational and electronic characteristics.

Computational Methodology

The primary computational approach would be Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

-

Geometry Optimization: The molecular geometry of this compound would be optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation would be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

-

Electronic Properties Analysis: Key electronic properties would be calculated to understand the molecule's reactivity and electronic transitions. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

-

Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), TD-DFT calculations would be carried out.

-

The workflow for such a computational study is visualized in the diagram below.

Caption: Computational workflow for the quantum chemical study of this compound.

Data Presentation

The quantitative results from these calculations would be summarized in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C1-O7 | 1.370 | C1-O7-C8 | 118.0 |

| C3-F | 1.350 | C2-C3-F | 118.5 |

| C8-C9 | 1.460 | O7-C8-C9 | 109.0 |

| C9≡N10 | 1.160 | C8-C9-N10 | 178.0 |

Note: Atom numbering would correspond to a standardized molecular diagram.

Table 2: Calculated Vibrational Frequencies (Representative Data)

| Mode | Wavenumber (cm⁻¹, scaled) | Assignment |

| ν(C≡N) | 2250 | Nitrile stretch |

| ν(C-O-C) | 1250 | Asymmetric ether stretch |

| ν(C-F) | 1150 | C-F stretch |

| γ(C-H) | 850 | Aromatic C-H out-of-plane bend |

Table 3: Electronic Properties (Representative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Logical Relationships in Computational Chemistry

The choice of computational parameters directly influences the accuracy and cost of the study. The following diagram illustrates the relationship between the theoretical level and the expected quality of results.

Caption: Interplay between method, basis set, cost, and accuracy in quantum chemical calculations.

Conclusion

While direct experimental or computational studies on this compound are not currently available in the public domain, a robust and informative investigation can be readily designed using established quantum chemical methods. The proposed DFT-based study would provide valuable data on the molecule's geometry, vibrational modes, and electronic structure. These theoretical insights would be instrumental for researchers in drug development and materials science, offering a foundational understanding of this molecule's properties and potential applications. Further experimental validation, such as synthesis followed by spectroscopic analysis (FTIR, Raman, NMR, UV-Vis), would be the logical next step to corroborate and build upon these computational predictions.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluorophenoxyacetonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-Fluorophenoxyacetonitrile, a key intermediate in various chemical syntheses. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the theoretical considerations based on its chemical structure and presents detailed experimental protocols for its thorough characterization. The methodologies provided are standard in the pharmaceutical and chemical industries for assessing the viability of compounds in development. This document includes structured data tables for recording experimental results and visual diagrams to clarify workflows and potential chemical transformations.

Introduction and Physicochemical Properties

This compound possesses a unique chemical structure combining an aromatic ether with a nitrile functional group. The fluorine substitution on the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability. Understanding its solubility and stability is critical for applications in drug discovery, process chemistry, and materials science, as these parameters dictate its formulation, storage conditions, and degradation profile.

Expected Physicochemical Properties:

-

Polarity: The presence of the ether oxygen and the nitrile nitrogen introduces polarity, suggesting potential solubility in polar organic solvents.

-

Lipophilicity: The fluorophenyl group contributes to the molecule's lipophilicity. The overall solubility will be a balance between these polar and nonpolar features.

-

Hydrogen Bonding: The nitrile nitrogen can act as a hydrogen bond acceptor, which may enhance its solubility in protic solvents.

-

Reactivity: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide or a carboxylic acid. The ether linkage is generally stable but can be cleaved under harsh conditions.

Solubility Profile Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental for its development. The following sections detail the protocols to quantitatively determine the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents: Purified Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials (e.g., 10 mg to 2 mL of solvent) to ensure a saturated solution is formed.

-

Add a precise volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can establish the minimum time required.

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Prepare a standard calibration curve of this compound in the same diluent.

-

Analyze the diluted samples by HPLC to determine the concentration.

-

Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated supernatant.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Data | Data |

| 0.1 M HCl | 25 | Data | Data |

| 0.1 M NaOH | 25 | Data | Data |

| PBS (pH 7.4) | 37 | Data | Data |

| Ethanol | 25 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Dimethyl Sulfoxide | 25 | Data | Data |

Note: This table is a template for recording experimental results.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of this compound is crucial for determining appropriate storage and handling conditions and for identifying potential degradation products. Forced degradation studies are performed under conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile or water/acetonitrile mixture)

-

Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 3-30% H₂O₂)

-

Photostability chamber with controlled light (ICH Q1B option) and temperature

-

Heating block or water bath

-

HPLC-UV and HPLC-MS systems for separation and identification of degradants

Procedure:

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 1 M HCl and heat (e.g., at 60-80°C).

-

Basic: Mix the stock solution with 1 M NaOH and keep at room temperature or heat gently.

-

Neutral: Mix the stock solution with purified water and heat (e.g., at 60-80°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and dilute for HPLC analysis.

-

-

Oxidative Stability:

-

Mix the stock solution with hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Monitor the reaction by taking samples at different time points and analyzing via HPLC.

-

-

Photostability:

-

Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample protected from light.

-

Analyze samples after the exposure period.

-

-

Analysis:

-

Analyze all stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Calculate the percentage of degradation.

-

Use HPLC-MS to obtain the mass of the major degradation products to aid in their structural elucidation.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | % Degradation of Parent | Major Degradants (m/z) | Notes |

| 1 M HCl, 80°C | 24 | Data | Data | Potential hydrolysis of nitrile |

| 1 M NaOH, RT | 24 | Data | Data | Rapid hydrolysis expected |

| Water, 80°C | 24 | Data | Data | Slower hydrolysis compared to acid/base |

| 3% H₂O₂, RT | 24 | Data | Data | Assess susceptibility to oxidation |

| Photolytic (ICH Q1B) | As per spec | Data | Data | Assess light sensitivity |

Note: This table is a template for recording experimental results.

Visualization: Hypothetical Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions involves the transformation of the nitrile group.

Caption: Potential hydrolytic degradation pathway of the nitrile group.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation formats are designed to assist researchers in generating high-quality, reproducible data essential for drug development and chemical research. The successful characterization of these core properties will enable informed decisions regarding formulation strategies, analytical method development, and optimal storage conditions.

3-Fluorophenoxyacetonitrile: An Inquiry into its Potential Biological Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of 3-Fluorophenoxyacetonitrile is not currently available in the public domain. This document serves as a theoretical framework, outlining the potential areas of investigation and methodologies that could be employed to characterize its biological profile based on the activities of structurally related compounds.

Executive Summary

This compound is a synthetic organic compound featuring a fluorinated phenoxy group attached to an acetonitrile moiety. While direct studies on its biological effects are not publicly documented, its structural motifs suggest potential applications in agrochemical and pharmaceutical research. The phenoxyacetonitrile scaffold is present in a number of compounds exhibiting herbicidal and fungicidal properties. Furthermore, the inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often enhancing its therapeutic or pesticidal efficacy. This technical guide will explore the hypothetical biological activities of this compound, detailing potential experimental protocols and conceptual workflows for its evaluation.

Potential Biological Activities and Rationale

Based on structure-activity relationships (SAR) of analogous compounds, this compound could theoretically possess the following biological activities:

-

Herbicidal Activity: Phenoxy-based compounds have a long history as herbicides. For instance, phenoxy acetals have demonstrated herbicidal effects.[1] The mode of action could potentially involve the disruption of plant growth hormone regulation or inhibition of essential plant enzymes.

-

Fungicidal Activity: Various phenoxy derivatives have been investigated for their ability to control fungal pathogens in agricultural settings. The mechanism could involve the disruption of fungal cell membranes or inhibition of key metabolic pathways.

-

Insecticidal/Pesticidal Activity: While less common for this specific scaffold, some nitrile-containing compounds and their derivatives have been explored for their pesticidal properties against a range of pests.[2][3][4]

-

Pharmacological Activity: The presence of the fluorophenyl group is of interest in medicinal chemistry. Fluorine substitution is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates.[5] Potential therapeutic areas could be broad and would require extensive screening.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the potential biological activity of this compound, a tiered screening approach is recommended. The following are detailed, hypothetical experimental protocols.

Synthesis of this compound

A plausible synthetic route for this compound would involve the Williamson ether synthesis.

Materials:

-

3-Fluorophenol

-

Chloroacetonitrile or Bromoacetonitrile

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of 3-fluorophenol in the chosen solvent, add a base (e.g., potassium carbonate) to deprotonate the phenol, forming the corresponding phenoxide.

-

Add chloroacetonitrile or bromoacetonitrile dropwise to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

A diagrammatic representation of this synthesis workflow is provided below.

References

- 1. US3903155A - Phenoxy acetals and their utility as herbicides - Google Patents [patents.google.com]

- 2. US10905114B2 - Pest control formulations and methods of making and using same - Google Patents [patents.google.com]

- 3. US20130183390A1 - Synergistic pesticide compositions - Google Patents [patents.google.com]

- 4. WO2009123907A1 - Synergistic pesticide compositions - Google Patents [patents.google.com]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluorophenoxyacetonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The phenoxyacetonitrile scaffold is a versatile core found in a variety of compounds with diverse biological activities. This technical guide provides a comprehensive overview of 3-fluorophenoxyacetonitrile derivatives and their analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation.

Due to the limited availability of public data specifically on this compound derivatives, this guide leverages information from structurally similar compounds to provide a foundational understanding and to guide future research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, involving the reaction of 3-fluorophenol with a haloacetonitrile. Another plausible route is the nucleophilic substitution of a leaving group on a phenoxyacetonitrile precursor.

A key synthetic precursor, 2-(3-fluorophenoxy)acetonitrile, can be synthesized via the reaction of 3-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF). Further derivatization can be achieved through modifications of the nitrile group or by introducing substituents on the phenyl ring.

General Synthetic Workflow

Representative Experimental Protocol: Synthesis of 2-(3-fluorophenoxy)acetonitrile

-

Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Addition of Reagent: Stir the mixture at room temperature for 30 minutes, then add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(3-fluorophenoxy)acetonitrile.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data of Analogs

While specific biological data for this compound derivatives are scarce, the analysis of structurally related compounds, including other fluorinated and nitrile-containing molecules, suggests potential anticancer, antimicrobial, and herbicidal activities.

Anticancer Activity of Analogous Compounds

Numerous studies have reported the cytotoxic effects of compounds containing phenoxy and nitrile moieties against various cancer cell lines. The introduction of a fluorine atom can further enhance this activity. For instance, derivatives of 2,3-diphenyl acrylonitrile bearing halogen substituents have shown significant antiproliferative activity.[1]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric cancer) | 0.75 ± 0.24 | [1] |

| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric cancer) | 0.41 ± 0.05 | [1] |

| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric cancer) | 0.68 ± 0.21 | [1] |

Table 1: In vitro anticancer activity of halogenated 2,3-diphenyl acrylonitrile derivatives.

Antimicrobial Activity of Analogous Compounds

The phenoxyacetonitrile scaffold is also present in compounds with antimicrobial properties. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular activity.[2]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | M. tuberculosis H37Rv | 4 | [2] |

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-methylphenyl)acetamide | M. tuberculosis H37Rv | 8 | [2] |

Table 2: In vitro antitubercular activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of analogous compounds, this compound derivatives may exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling. A plausible mechanism of action for their potential anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

Generalized Kinase Inhibition Pathway

Key Experimental Protocols

To evaluate the biological potential of novel this compound derivatives, standardized in vitro assays are essential. The following protocols provide detailed methodologies for assessing cytotoxicity and antimicrobial activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

While direct experimental data on this compound derivatives remain limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the 3-fluorophenoxy and acetonitrile moieties indicates a high likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their further development as potential therapeutic agents. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to the Thermochemical Analysis of 3-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 3-Fluorophenoxyacetonitrile has not been published. The following guide presents a comprehensive framework for the thermochemical analysis of this compound, outlining established experimental and computational methodologies. The quantitative data presented herein is hypothetical and serves to illustrate the application of these techniques.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of a fluorophenoxy group and a nitrile moiety, which can influence its reactivity, stability, and intermolecular interactions. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling in drug design and materials science. This guide provides a detailed overview of the key thermochemical parameters and the methodologies to determine them.

Core Thermochemical Parameters

The primary thermochemical properties of interest for this compound are:

-

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1][2] This fundamental property is crucial for calculating the enthalpy changes of various reactions involving the compound.

-

Enthalpy of Combustion (ΔHc°): The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[3]

-

Enthalpy of Sublimation (ΔHsub°): The heat required to transform one mole of a substance from a solid to a gaseous state.

-

Enthalpy of Vaporization (ΔHvap°): The heat required to transform one mole of a substance from a liquid to a gaseous state.

-

Vapor Pressure: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature.[4][5]

Experimental Methodologies and Hypothetical Data

Combustion Calorimetry

Experimental Protocol:

The standard molar enthalpy of formation of this compound in the crystalline state, ΔHf°(cr), can be determined using static bomb calorimetry.

-

A pellet of this compound of known mass is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").

-

The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

A small amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.

-

The bomb is then submerged in a known mass of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[3][6][7]

Hypothetical Data for this compound:

| Parameter | Hypothetical Value | Units |

| Molar mass | 151.13 | g/mol |

| Standard molar energy of combustion, ΔUc°(cr) | -3850.2 ± 1.5 | kJ/mol |

| Standard molar enthalpy of combustion, ΔHc°(cr) | -3855.8 ± 1.5 | kJ/mol |

| Standard molar enthalpy of formation, ΔHf°(cr) | -150.3 ± 2.0 | kJ/mol |

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Experimental Protocol (Knudsen Effusion Method):

The vapor pressure of this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.

-

A sample of the compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

The cell is placed in a high-vacuum chamber.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation or vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Hypothetical Vapor Pressure Data for this compound:

| Temperature (K) | Hypothetical Vapor Pressure (Pa) |

| 298.15 | 0.5 |

| 303.15 | 1.0 |

| 308.15 | 2.0 |

| 313.15 | 3.8 |

| 318.15 | 7.0 |

Hypothetical Enthalpies of Phase Change:

| Parameter | Hypothetical Value | Units |

| Standard molar enthalpy of sublimation, ΔHsub°(298.15 K) | 85.2 ± 1.0 | kJ/mol |

| Standard molar enthalpy of vaporization, ΔHvap°(298.15 K) | 65.7 ± 0.8 | kJ/mol |

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational methods can provide valuable estimates of thermochemical properties.[8] High-level quantum chemical calculations, such as the G3 or G4 composite methods, can be employed to calculate the gas-phase enthalpy of formation.[9]

Computational Protocol:

-

The 3D structure of the this compound molecule is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermal corrections.

-

Single-point energy calculations are performed using a high level of theory (e.g., CCSD(T)) with a large basis set.

-

The gas-phase enthalpy of formation is then calculated using isodesmic or atomization reactions, which help to reduce computational errors.[10]

Hypothetical Computational Data for this compound:

| Parameter | Hypothetical Value | Units |

| Gas-phase enthalpy of formation, ΔHf°(g) (G3) | -65.1 ± 5.0 | kJ/mol |

Summary of Thermochemical Data

The following table summarizes the hypothetical thermochemical data for this compound.

| Parameter | State | Hypothetical Value | Units |

| Standard molar enthalpy of formation | Crystalline | -150.3 ± 2.0 | kJ/mol |

| Standard molar enthalpy of formation | Gas | -65.1 ± 5.0 | kJ/mol |

| Standard molar enthalpy of combustion | Crystalline | -3855.8 ± 1.5 | kJ/mol |

| Standard molar enthalpy of sublimation | 85.2 ± 1.0 | kJ/mol | |

| Standard molar enthalpy of vaporization | 65.7 ± 0.8 | kJ/mol |

Visualizations

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Interplay of Experimental and Computational Thermochemistry

Caption: The synergistic relationship between experimental and computational approaches.

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a robust framework for its thermochemical characterization. The outlined experimental and computational methodologies are well-established for obtaining reliable thermochemical data, which is indispensable for the safe and efficient application of this compound in research and development. The hypothetical data presented herein serves as a practical illustration of the expected values and their significance. Future experimental and computational studies are encouraged to establish a definitive thermochemical profile for this compound.

References

- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 2. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceready.com.au [scienceready.com.au]

- 4. sweet.ua.pt [sweet.ua.pt]

- 5. docenti.unina.it [docenti.unina.it]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Fluorophenoxyacetonitrile Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive in silico strategy for predicting the toxicological profile of 3-Fluorophenoxyacetonitrile. In the absence of direct experimental data for this specific molecule, this document details a workflow leveraging established computational toxicology methodologies. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and read-across analysis, are critical for early-stage hazard identification in drug discovery and chemical safety assessment. This guide provides a framework for researchers to generate preliminary toxicity data, prioritize experimental testing, and make informed decisions in the development pipeline. The methodologies described herein are designed to be robust, relying on data from structurally similar compounds to infer potential toxicities.

Introduction to In Silico Toxicology

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, thereby reducing the reliance on costly and time-consuming animal testing.[1][2] These methods are founded on the principle that the toxicological properties of a chemical are related to its molecular structure.[3] By analyzing the structure of this compound, we can utilize various computational tools to forecast its potential toxicological endpoints.

Key in silico approaches include:

-

Quantitative Structure-Activity Relationship (QSAR): These models are statistical relationships between the chemical structure and biological activity of a set of compounds.[3][4] They are used to predict the toxicity of new or untested chemicals.[3]

-

Read-Across: This qualitative approach involves using data from well-studied, structurally similar chemicals to predict the toxicity of a target compound.[1]

-

Expert Systems: These are software tools that incorporate knowledge-based rules derived from expert toxicological knowledge to identify potential hazards based on chemical substructures.[5]

This guide will focus on a workflow that integrates these methods to build a toxicological profile for this compound.

Predicted Toxicological Profile of this compound

Due to the absence of specific experimental data for this compound in the public domain, a quantitative summary of its toxicity is not currently possible. However, based on its structural features—a fluorinated phenol ether and a nitrile group—we can anticipate potential toxicological endpoints of concern that would be the focus of an in silico assessment.

Table 1: Potential Toxicological Endpoints for this compound

| Toxicological Endpoint | Rationale for Concern |

| Acute Oral Toxicity | General toxicity assessment for all chemicals. |

| Genotoxicity/Mutagenicity | The aromatic nitrile structure may have mutagenic potential.[6] |

| Hepatotoxicity | Phenolic compounds can be associated with liver toxicity. |

| Developmental and Reproductive Toxicity (DART) | A critical endpoint for pharmaceutical development. |

| Skin Sensitization | Important for compounds with potential dermal exposure. |

| Cardiotoxicity | A common reason for drug candidate failure. |

| Metabolism | Understanding metabolic pathways is key to predicting toxicity. |

In Silico Toxicity Prediction Workflow

The following diagram illustrates a recommended workflow for the in silico toxicity prediction of this compound.

Detailed Methodologies

Analogue Identification for Read-Across

Protocol:

-

Define Structural Similarity: The primary structural features of this compound are the (3-fluorophenoxy) group and the acetonitrile group.

-

Database Searching: Conduct searches in chemical databases such as PubChem, ChemSpider, and the European Chemicals Agency (ECHA) database for compounds containing these key fragments.

-

Selection Criteria: Prioritize analogues with available high-quality in vivo or in vitro toxicity data for the endpoints listed in Table 1.

-

Example Analogues:

QSAR Modeling

Protocol:

-

Select QSAR Software: Utilize well-validated QSAR platforms such as the OECD QSAR Toolbox, TOPKAT, or other commercially available software.[3][9]

-

Input Structure: Input the canonical SMILES or structure file of this compound.

-

Endpoint Selection: Select predictive models for the toxicological endpoints of interest (e.g., Ames mutagenicity, carcinogenicity, developmental toxicity).[9]

-

Model Applicability Domain: Critically evaluate whether this compound falls within the applicability domain of the chosen QSAR models.[10] Predictions for compounds outside the model's domain are not reliable.

-

Data Interpretation: Analyze the prediction outcomes, including the confidence level of each prediction.

Expert System Analysis

Protocol:

-

Utilize Expert Systems: Employ knowledge-based systems like Derek Nexus or HazardExpert.[5]

-

Structural Alert Identification: These systems will screen the structure of this compound for toxicophores (substructures known to be associated with specific toxicities).

-

Review Alerts: A toxicologist should review any identified alerts to assess their relevance and the strength of the evidence supporting the association with toxicity.

Potential Signaling Pathways of Toxicity

Based on the structural alerts and the known toxicities of related compounds, a potential mechanism of toxicity for this compound could involve metabolic activation leading to cellular damage. The nitrile group, for instance, can be metabolized to cyanide, which is a potent inhibitor of cellular respiration.

Conclusion and Recommendations

The in silico workflow detailed in this guide provides a robust framework for the initial toxicological assessment of this compound. By leveraging data from structurally similar compounds and employing a suite of computational tools, researchers can generate valuable predictive data to guide further experimental studies. It is crucial to remember that in silico predictions are not a substitute for experimental testing but are a powerful tool for prioritizing compounds and designing efficient and ethical testing strategies. The weight-of-evidence approach, integrating results from multiple predictive methods, will provide the most reliable preliminary assessment of the toxicological profile of this compound. Subsequent in vitro and in vivo testing should be designed to confirm or refute the specific toxicities predicted by this in silico evaluation.

References

- 1. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]

- 2. news-medical.net [news-medical.net]

- 3. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LJMU Research Online [researchonline.ljmu.ac.uk]

- 5. In silico prediction of drug toxicity | Semantic Scholar [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Fluorophenoxyacetonitrile in various matrices. The methodologies outlined below are based on established analytical principles and can be adapted for specific research and development needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of formulations, and metabolic investigations. This document details protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are common techniques for the analysis of small organic molecules.[1][2][3]

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection (HPLC-UV/MS): A versatile and widely used technique suitable for a broad range of compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, offering high sensitivity and selectivity.[1]

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation Protocols

Proper sample preparation is critical for obtaining reliable and reproducible results by removing interfering substances and concentrating the analyte.[4]

3.1. Liquid Samples (e.g., Plasma, Serum, Urine)

-

Protein Precipitation (for Plasma/Serum):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample, add a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex for 2 minutes to facilitate the transfer of the analyte to the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC) for analysis.[7]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile or methanol).

-

The eluate can be directly injected or evaporated and reconstituted.

-

3.2. Solid Samples (e.g., Pharmaceutical Formulations, Tissues)

-

Accurately weigh a portion of the homogenized solid sample.

-

Add a suitable extraction solvent (e.g., acetonitrile, methanol).[5]

-

Homogenize or sonicate the sample to ensure complete extraction of the analyte.

-

Centrifuge the mixture and collect the supernatant.

-

The extract may require further cleanup using LLE or SPE as described above.

Caption: General sample preparation workflows.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various sample matrices.

4.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 270 nm or Mass Spectrometer (in SIM or MRM mode) |

4.2. Standard and Sample Preparation for HPLC

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation: Prepare the sample as described in the sample preparation protocols and ensure the final solvent is compatible with the mobile phase.

4.3. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: HPLC analysis workflow diagram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method suitable for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.[1]

5.1. Chromatographic and Spectrometric Conditions

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis) |

5.2. Standard and Sample Preparation for GC-MS

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate or acetone.

-

Working Standards: Prepare a series of calibration standards by diluting the stock solution (e.g., 10, 50, 100, 500, 1000 ng/mL).

-

Sample Preparation: Use a suitable extraction method (e.g., LLE with a volatile solvent) from the sample preparation protocols. Ensure the final extract is free of non-volatile residues. Derivatization may be considered if the compound's volatility is low.[1]

5.3. Data Analysis

Similar to the HPLC method, generate a calibration curve using the peak areas of a characteristic ion of this compound versus the concentration of the standards. Quantify the analyte in the samples from this curve.

References

- 1. emerypharma.com [emerypharma.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 5. Sample Preparation Technical Tip [discover.phenomenex.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. pharmahealthsciences.net [pharmahealthsciences.net]

Application Notes and Protocols for 3-Fluorophenoxyacetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Fluorophenoxyacetonitrile as a versatile building block in the synthesis of heterocyclic compounds, particularly focusing on the formation of tetrazoles. The protocols detailed below are based on established synthetic methodologies for nitrile derivatives and serve as a practical guide for laboratory applications.

Introduction to this compound as a Building Block

This compound is a valuable bifunctional molecule in organic synthesis. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in medicinal chemistry. The nitrile group is a versatile functional handle that can be transformed into various heterocycles, amines, and other functionalities, making this compound an attractive starting material for the synthesis of novel chemical entities for pharmaceutical and materials science research.

Synthesis of Heterocycles from this compound

The electron-withdrawing nature of the phenoxy group activates the methylene protons of the acetonitrile moiety, facilitating its participation in a variety of condensation and cyclization reactions. Furthermore, the nitrile group itself is an excellent precursor for the synthesis of nitrogen-containing heterocycles. A prime example is the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with an azide source.

Tetrazoles are recognized as bioisosteres of carboxylic acids and are present in numerous marketed drugs, exhibiting a wide range of biological activities including antihypertensive, antibacterial, and anticancer effects.[1][2][3] The synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole from this compound is a straightforward and efficient method to introduce this important pharmacophore.

Application Example: Synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole

This section provides a detailed protocol for the synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole via a [3+2] cycloaddition reaction.

Reaction Scheme

Caption: Synthetic scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][5]

Materials:

-

This compound

-

Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive) [6]

-

Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and a catalyst, such as ammonium chloride (1.5 eq) or zinc chloride (0.5 eq).

-

Heat the reaction mixture to 100-120°C with vigorous stirring.

-

Monitor the progress of the reaction by TLC until the starting nitrile is consumed (typically 12-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl to protonate the tetrazole ring.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-((3-fluorophenoxy)methyl)-1H-tetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

-

Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with metals.[6]

-

All manipulations should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data (Expected)

The following table provides expected data for the synthesis of 5-substituted-1H-tetrazoles based on literature for analogous reactions. Actual results may vary and require experimental optimization.

| Parameter | Expected Value | Reference |

| Reaction Time | 12 - 24 hours | [4] |

| Yield | 70 - 95% | [5][7] |

| Melting Point | Dependent on purity | - |

| ¹H NMR | Peaks corresponding to the 3-fluorophenoxy and methyl protons, and a broad singlet for the N-H proton of the tetrazole ring. | - |

| ¹³C NMR | Peaks corresponding to the carbons of the phenyl ring, the methylene carbon, and the tetrazole carbon. | - |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product. | - |

Workflow and Characterization

The general workflow for the synthesis and characterization of 5-((3-fluorophenoxy)methyl)-1H-tetrazole is outlined below.

References

High-Yield Synthesis of 3-Fluorophenoxyacetonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 3-Fluorophenoxyacetonitrile and its derivatives. These compounds are valuable intermediates in the development of novel therapeutics and other functional organic molecules. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of aryl ethers. Optimization of this method, including the potential application of phase-transfer catalysis, can lead to excellent yields and high purity of the desired products. This guide offers a comprehensive resource for researchers seeking to efficiently synthesize these important chemical entities.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and high-yielding synthetic routes to these fluorinated building blocks is of paramount importance for advancing drug discovery programs and creating novel materials. The Williamson ether synthesis stands out as a classical and highly effective method for the preparation of ethers, including the phenoxyacetonitrile scaffold. This method involves the reaction of a phenoxide with an alkyl halide.

Synthetic Pathway: Williamson Ether Synthesis

The most common and high-yielding method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the nucleophilic 3-fluorophenoxide ion attacks the electrophilic carbon of an α-haloacetonitrile, displacing the halide to form the desired ether linkage.

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol is adapted from a similar synthesis of a trifluoromethyl-substituted analog and is expected to provide a high yield of the target compound.

Materials:

-

3-Fluorophenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Acetonitrile), anhydrous

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq).

-

Add anhydrous acetone (or acetonitrile) to dissolve the 3-fluorophenol.

-

Add anhydrous potassium carbonate (2.0 eq).

-

To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 56°C for acetone and 82°C for acetonitrile) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) to remove any remaining inorganic salts.

-